molecular formula C14H19N3OS B6944423 N-[2-(1,4-oxazepan-4-yl)ethyl]thieno[3,2-b]pyridin-7-amine

N-[2-(1,4-oxazepan-4-yl)ethyl]thieno[3,2-b]pyridin-7-amine

Cat. No.: B6944423
M. Wt: 277.39 g/mol
InChI Key: VEWHOOQCXDIWCK-UHFFFAOYSA-N
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Description

N-[2-(1,4-oxazepan-4-yl)ethyl]thieno[3,2-b]pyridin-7-amine is a complex organic compound that features a thienopyridine core structure

Properties

IUPAC Name

N-[2-(1,4-oxazepan-4-yl)ethyl]thieno[3,2-b]pyridin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c1-6-17(8-10-18-9-1)7-5-16-12-2-4-15-13-3-11-19-14(12)13/h2-4,11H,1,5-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWHOOQCXDIWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCOC1)CCNC2=C3C(=NC=C2)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,4-oxazepan-4-yl)ethyl]thieno[3,2-b]pyridin-7-amine typically involves multiple steps, starting with the formation of the thienopyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The oxazepane ring is then introduced via nucleophilic substitution reactions. The final step involves the attachment of the ethylamine side chain through reductive amination or similar methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,4-oxazepan-4-yl)ethyl]thieno[3,2-b]pyridin-7-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amine or thienopyridine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to fully saturated derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have bioactive properties, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include acting as an enzyme inhibitor or receptor modulator.

    Industry: It could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(1,4-oxazepan-4-yl)ethyl]thieno[3,2-b]pyridin-7-amine would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1,4-oxazepan-4-yl)ethyl]-7-(trifluoromethyl)quinolin-4-amine: This compound features a quinoline core instead of a thienopyridine core.

    N-[2-(1,4-oxazepan-4-yl)ethyl]-7-(trifluoromethyl)quinolin-4-amine: Similar structure but with different substituents on the core ring.

Uniqueness

N-[2-(1,4-oxazepan-4-yl)ethyl]thieno[3,2-b]pyridin-7-amine is unique due to its thienopyridine core, which can impart different electronic and steric properties compared to similar compounds with quinoline or other core structures

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